1-Ethenyl-6-oxabicyclo[3.1.0]hexane
Description
Properties
CAS No. |
65656-91-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-ethenyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10O/c1-2-7-5-3-4-6(7)8-7/h2,6H,1,3-5H2 |
InChI Key |
JLVUDTIGKCBRMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCCC1O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-6-oxabicyclo[3.1.0]hexane can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of derivatives .
Industrial Production Methods: This strategy allows for efficient and modular synthesis, opening the gate to new chemical space .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, 6,6-dibromo-3-oxabicyclo[3.1.0]hexane can be reduced by zinc-acetic acid, zinc-ethanolic potassium hydroxide, tributyltin hydride, and n-butyl-lithium followed by water to give mixtures of 6-bromo-3-oxabicyclo[3.1.0]hexanes .
Common Reagents and Conditions: Common reagents used in these reactions include zinc, acetic acid, potassium hydroxide, tributyltin hydride, and n-butyl-lithium . The conditions often involve reduction and substitution reactions to form various derivatives .
Major Products: The major products formed from these reactions include different brominated derivatives of the compound, such as 6-bromo-3-oxabicyclo[3.1.0]hexanes .
Scientific Research Applications
1-Ethenyl-6-oxabicyclo[3.1.0]hexane has several scientific research applications. It is used in the synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center . These compounds are valuable in the development of bio-active compounds and sp3-rich chemical space . Additionally, the compound’s unique structure makes it a subject of interest in organic chemistry and materials science .
Mechanism of Action
The mechanism of action for 1-ethenyl-6-oxabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in unique chemical reactions, leading to the formation of various derivatives . The specific molecular targets and pathways involved in these reactions are still under investigation .
Comparison with Similar Compounds
Substituent Variations
1-Ethynyl-6-oxabicyclo[3.1.0]hexane :
- 6-Oxa-3-thiabicyclo[3.1.0]hexane Derivatives: Structure: Replaces oxygen with sulfur (3-thia) and includes methyl and sulfone groups (e.g., 1-methyl-3,3-dioxide derivative). Properties: Molecular formula C₅H₈O₃S, molar mass 148.18 g/mol.
3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane :
Heteroatom Modifications
- 3-Azabicyclo[3.1.0]hexane Derivatives: Structure: Nitrogen replaces oxygen (3-aza). Examples include GlyT1 inhibitors (e.g., 3-azabicyclo[3.1.0]hexane-2-carboxylic acid HCl) . Biological Activity: Demonstrated A₃ adenosine receptor affinity (Ki = 0.38 µM) and selectivity, highlighting the impact of nitrogen on receptor binding .
- 6,6-Dichloro-2,4-dimethoxy-3-oxabicyclo[3.1.0]hexane: Structure: Chlorine and methoxy substituents enhance electrophilicity.
Physical and Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Ethenyl-6-oxabicyclo[3.1.0]hexane, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclopropanation and oxirane ring formation. A one-step approach using dichloromethane under inert conditions at 20°C for 2 hours achieves moderate yields (~40%) . Multi-step routes involve cyclization of precursors like ethyl esters, where stereochemical control is critical. Key parameters include solvent polarity, temperature (room to 50°C), and catalyst selection (e.g., Lewis acids). Purification via column chromatography with hexane/ethyl acetate gradients is standard. Validate purity using GC-MS or HPLC .
Q. How is the bicyclic structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR : <sup>1</sup>H NMR identifies proton environments (e.g., cyclopropane protons at δ 1.2–1.8 ppm, oxirane protons at δ 3.5–4.0 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~200 ppm) and ether (δ ~70 ppm) groups .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying bicyclic geometry .
- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹) .
Advanced Research Questions
Q. What strategies address low stereoselectivity in the synthesis of this compound derivatives?
- Methodological Answer : Stereochemical challenges arise during cyclopropanation and oxirane formation. Solutions include:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,5R)-ethyl esters) to enforce stereocontrol .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts like Jacobsen’s Co-salen complexes for enantioselective epoxidation .
- Computational Modeling : DFT calculations predict transition states to optimize reaction pathways (e.g., B3LYP/6-31G* level) .
Q. How can conflicting biological activity data for this compound be resolved?
- Methodological Answer : Contradictory results (e.g., antimicrobial vs. inactive reports) may stem from:
- Purity Variability : Impurities (e.g., residual solvents) affect assays. Validate via LC-MS and elemental analysis .
- Assay Conditions : Adjust pH, temperature, and cell lines (e.g., Gram-positive vs. Gram-negative bacteria).
- Mechanistic Studies : Use fluorescence tagging to track cellular uptake or enzyme inhibition assays (e.g., cytochrome P450 interactions) .
Q. What computational methods predict the reactivity of this compound in ring-opening reactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvent effects on ring strain release (e.g., water vs. THF).
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites using HOMO-LUMO gaps.
- Database Mining : Cross-reference Reaxys and Pistachio datasets to predict feasible pathways (e.g., acid-catalyzed vs. nucleophilic ring-opening) .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies?
- Methodological Answer : Discrepancies (e.g., 98–105°C) may arise from:
- Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) and analyze via DSC.
- Hydration States : Perform Karl Fischer titration to quantify water content.
- Instrument Calibration : Cross-check with standard references (e.g., NIST-certified materials) .
Method Optimization
Q. How can reaction yields for this compound synthesis be improved beyond 50%?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce time (30 mins vs. 2 hours) and enhance yield via uniform heating.
- Flow Chemistry : Improve mass transfer in continuous reactors (e.g., Corning AFR).
- Additives : Use molecular sieves to scavenge water or TEMPO to suppress side reactions .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating the insecticidal potential of this compound?
- Methodological Answer :
- Larvicidal Assays : Expose Aedes aegypti larvae to graded concentrations (1–100 ppm) and monitor mortality over 24–72 hours.
- Enzyme Inhibition : Test acetylcholinesterase (AChE) activity via Ellman’s method.
- Resistance Testing : Compare efficacy against wild-type vs. pesticide-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
